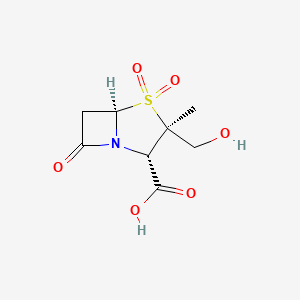![molecular formula C13H18N2O3 B11760980 tert-butyl N-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]carbamate](/img/structure/B11760980.png)
tert-butyl N-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]carbamate: is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agrochemicals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate phenyl derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, tetrahydrofuran.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-butyl N-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur without interference from the amine functionality .
Biology: In biological research, this compound is used in the study of enzyme mechanisms and protein interactions. It can act as an inhibitor or activator of specific enzymes, providing insights into their function and regulation .
Medicine: Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .
Wirkmechanismus
The mechanism of action of tert-butyl N-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl carbamate: A simpler carbamate with similar protective group properties.
tert-Butyl phenylcarbamate: Another carbamate with a phenyl group, used in similar applications.
tert-Butyl N-phenylcarbamate: A related compound with a phenyl group, used in organic synthesis.
Uniqueness: What sets tert-butyl N-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]carbamate apart is its unique structure, which allows for specific interactions with biological targets. This makes it a valuable tool in scientific research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C13H18N2O3 |
|---|---|
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
tert-butyl N-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]carbamate |
InChI |
InChI=1S/C13H18N2O3/c1-9(15-17)10-5-7-11(8-6-10)14-12(16)18-13(2,3)4/h5-8,17H,1-4H3,(H,14,16)/b15-9- |
InChI-Schlüssel |
YBPJMJLZDVSKSD-DHDCSXOGSA-N |
Isomerische SMILES |
C/C(=N/O)/C1=CC=C(C=C1)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(=NO)C1=CC=C(C=C1)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


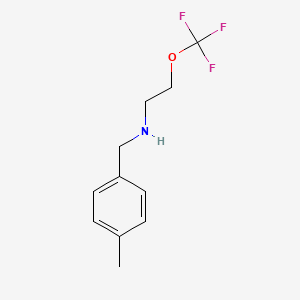

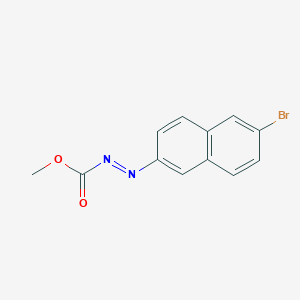
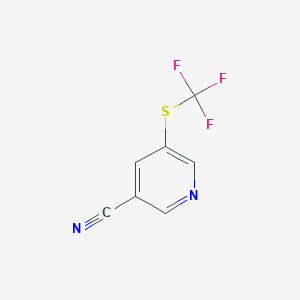
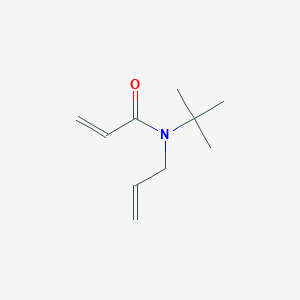
![4-Chloro-6-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11760928.png)
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11760941.png)
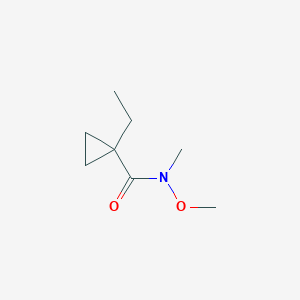
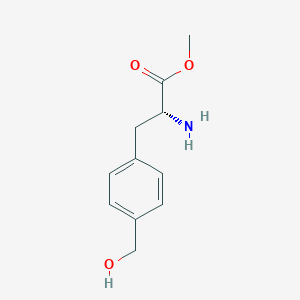
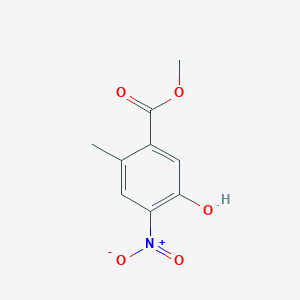
![5-[(4-Aminophenyl)ethynyl]pyrimidin-2-amine](/img/structure/B11760975.png)
![{3-[2-Amino-4-(trifluoromethyl)phenoxy]phenyl}boronic acid](/img/structure/B11760976.png)
![6-Chloro-4-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11760977.png)
